molecular formula C17H23N3O3S B15113554 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione

4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione

Cat. No.: B15113554
M. Wt: 349.4 g/mol
InChI Key: LYDDTOBQXYOVGU-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring fused with a piperazine moiety, connected to a thiane-1,1-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione typically involves multi-step procedures. One common approach is the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The piperazine moiety can be introduced through nucleophilic substitution reactions, where piperazine reacts with suitable electrophiles . The final step involves the formation of the thiane-1,1-dione structure, which can be achieved through oxidation reactions using appropriate oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

    Sulfone Derivatives: Formed through oxidation of the thiane-1,1-dione moiety.

    Benzoxazoline Derivatives: Formed through reduction of the benzoxazole ring.

    Substituted Piperazines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with DNA and proteins, potentially inhibiting their function. The piperazine moiety may modulate neurotransmitter receptors, contributing to its antipsychotic and antidepressant effects . The thiane-1,1-dione structure may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione is unique due to its combination of benzoxazole, piperazine, and thiane-1,1-dione moieties

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

4-[[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methyl]thiane 1,1-dioxide

InChI

InChI=1S/C17H23N3O3S/c21-24(22)11-5-14(6-12-24)13-19-7-9-20(10-8-19)17-18-15-3-1-2-4-16(15)23-17/h1-4,14H,5-13H2

InChI Key

LYDDTOBQXYOVGU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1CN2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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